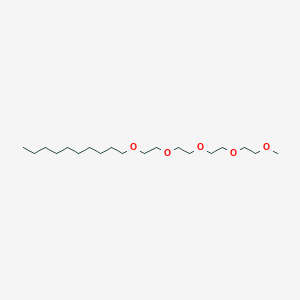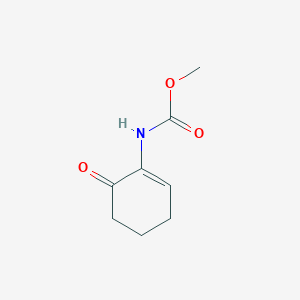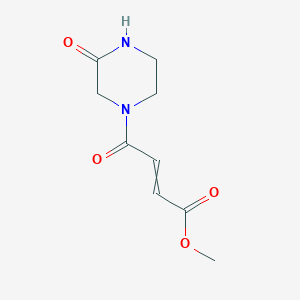
Cyclobutanone, 3-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 3-octyl-, is an organic compound that belongs to the class of cyclic ketones It features a four-membered ring structure with a ketone functional group and an octyl side chain attached to the third carbon of the cyclobutanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Oxidation of Cyclobutanol Derivatives: : One common method for synthesizing cyclobutanone derivatives involves the oxidation of cyclobutanol derivatives. For instance, 3-octylcyclobutanol can be oxidized using strong oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) to yield cyclobutanone, 3-octyl-.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of cyclobutane with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Industrial Production Methods
Industrial production of cyclobutanone, 3-octyl-, typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Cyclobutanone, 3-octyl-, can undergo further oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of cyclobutanone, 3-octyl-, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of the corresponding alcohol, 3-octylcyclobutanol.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups. Reagents such as Grignard reagents (RMgX) can be used to introduce new alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-octylcyclobutanol.
Substitution: Various alkyl or aryl-substituted cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 3-octyl-, has several applications in scientific research:
-
Chemistry: : It serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules and natural products. Its strained ring structure makes it a useful starting material for various synthetic transformations.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones. It may also serve as a model compound for understanding the behavior of cyclic ketones in biological systems.
-
Medicine: : Cyclobutanone derivatives have potential applications in drug discovery and development. Their unique structural features can be exploited to design novel therapeutic agents with specific biological activities.
-
Industry: : In the industrial sector, cyclobutanone, 3-octyl-, can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of cyclobutanone, 3-octyl-, involves its interaction with molecular targets through its ketone functional group. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The strained ring structure of cyclobutanone also makes it prone to ring-opening reactions, which can further diversify its reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone, 3-octyl-, can be compared with other cyclic ketones such as cyclopropanone, cyclopentanone, and cyclohexanone.
Cyclopropanone: A three-membered ring ketone, highly reactive due to ring strain, but less stable and harder to handle compared to cyclobutanone.
Cyclopentanone: A five-membered ring ketone, more stable and less strained than cyclobutanone, with different reactivity patterns.
Cyclohexanone: A six-membered ring ketone, very stable and commonly used in organic synthesis, with lower ring strain compared to cyclobutanone.
Cyclobutanone, 3-octyl-, is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
160002-82-4 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
3-octylcyclobutan-1-one |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-11-9-12(13)10-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
DCXUUFRIRJVXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
